molecular formula C10H9N3O2 B189342 Acetamide, N-(3,4-dihydro-4-oxo-6-quinazolinyl)- CAS No. 16064-11-2

Acetamide, N-(3,4-dihydro-4-oxo-6-quinazolinyl)-

Cat. No. B189342
CAS RN: 16064-11-2
M. Wt: 203.2 g/mol
InChI Key: LCMHOIYFKXYJDS-UHFFFAOYSA-N
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Description

Quinazolinone is a versatile compound that has attracted significant attention in scientific research due to its unique pharmacological properties. It is a heterocyclic organic compound that contains a quinazoline ring system. Quinazolinone derivatives have been synthesized and studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Scientific Research Applications

Quinazolinone derivatives have been extensively studied for their potential therapeutic applications. They have been shown to exhibit anticancer activity by inhibiting various kinases, including EGFR, VEGFR, and PDGFR. Quinazolinone derivatives have also been studied for their anti-inflammatory properties, which are attributed to their ability to inhibit the production of pro-inflammatory cytokines. Additionally, quinazolinone derivatives have been shown to possess antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses.

Mechanism of Action

The mechanism of action of quinazolinone derivatives varies depending on their specific structure and target. However, most quinazolinone derivatives act by inhibiting various kinases, including EGFR, VEGFR, and PDGFR. This inhibition leads to a decrease in cell proliferation and migration, which is beneficial in the treatment of cancer and other diseases. Quinazolinone derivatives also inhibit the production of pro-inflammatory cytokines, which contributes to their anti-inflammatory properties.
Biochemical and Physiological Effects:
Quinazolinone derivatives have been shown to exhibit a broad range of biochemical and physiological effects. They have been shown to inhibit cell proliferation and migration, induce apoptosis, and inhibit angiogenesis. Additionally, quinazolinone derivatives have been shown to possess anti-inflammatory properties, which are attributed to their ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Quinazolinone derivatives have several advantages for lab experiments. They are relatively easy to synthesize and modify, which allows for the creation of a broad range of derivatives with different pharmacological properties. Additionally, quinazolinone derivatives have been extensively studied, and their mechanism of action is well understood. However, there are also limitations to the use of quinazolinone derivatives in lab experiments. They can be toxic to cells at high concentrations, and their pharmacokinetic properties can be difficult to predict.

Future Directions

There are several future directions for the study of quinazolinone derivatives. One area of interest is the development of novel quinazolinone derivatives with improved pharmacokinetic properties. Additionally, there is a growing interest in the development of quinazolinone derivatives as potential therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of quinazolinone derivatives as imaging agents for the early detection of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, quinazolinone is a versatile compound with a broad range of applications in scientific research. Its unique pharmacological properties make it a promising candidate for the development of novel therapeutics for the treatment of cancer, inflammation, and infectious diseases. While there are limitations to the use of quinazolinone derivatives in lab experiments, their potential benefits make them an area of active research. Future studies will continue to explore the potential of quinazolinone derivatives as novel therapeutics and imaging agents.

Synthesis Methods

Quinazolinone can be synthesized through various methods, including cyclization of anthranilic acid derivatives, condensation of o-aminobenzamides with aldehydes or ketones, and oxidation of 2-aminobenzamide derivatives. The most common method of synthesis is the Pfitzinger reaction, which involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of an acid catalyst.

properties

CAS RN

16064-11-2

Product Name

Acetamide, N-(3,4-dihydro-4-oxo-6-quinazolinyl)-

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

IUPAC Name

N-(4-oxo-3H-quinazolin-6-yl)acetamide

InChI

InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-9-8(4-7)10(15)12-5-11-9/h2-5H,1H3,(H,13,14)(H,11,12,15)

InChI Key

LCMHOIYFKXYJDS-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)NC=NC2=O

SMILES

CC(=O)NC1=CC2=C(C=C1)N=CNC2=O

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC=NC2=O

Origin of Product

United States

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